molecular formula C21H23NO2 B11475515 Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)- CAS No. 893777-79-2

Cyclohexanecarboxamide, N-(2-benzo[b]benzofuran-2-ylethyl)-

Cat. No.: B11475515
CAS No.: 893777-79-2
M. Wt: 321.4 g/mol
InChI Key: OAPHRKOZIUYLTG-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is an organic compound that features a dibenzofuran moiety linked to a cyclohexanecarboxamide group via an ethyl chain. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring, making it an aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit PTP1B function by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of the dibenzofuran moiety with an ethyl chain and a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

893777-79-2

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)cyclohexanecarboxamide

InChI

InChI=1S/C21H23NO2/c23-21(16-6-2-1-3-7-16)22-13-12-15-10-11-20-18(14-15)17-8-4-5-9-19(17)24-20/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,22,23)

InChI Key

OAPHRKOZIUYLTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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